Computed Lipophilicity (XLogP3): N-Benzyl cis Derivative vs. N–H cis Analog
The N-benzyl substitution on the piperidine nitrogen increases computed lipophilicity by 2.0 log units compared to the N–H cis analog isosolenopsin A. PubChem-computed XLogP3-AA for the target compound (C24H41N) is 8.7, whereas the XLogP3-AA for cis-2-methyl-6-undecylpiperidine (C17H35N, isosolenopsin A) is 6.7 [1][2]. This difference is attributable to the addition of the benzyl moiety (C7H7), which contributes approximately +2.0 to the partition coefficient. The N-benzyl group eliminates the hydrogen bond donor capacity (HBD = 0 for target vs. HBD = 1 for the N–H analog), further differentiating the solubility and permeability profiles of the two compounds.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 8.7 |
| Comparator Or Baseline | cis-2-Methyl-6-undecylpiperidine (isosolenopsin A, CAS 63950-16-3): XLogP3 = 6.7 |
| Quantified Difference | ΔXLogP3 = +2.0 log units; Hydrogen bond donor count: 0 vs. 1 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.10.14/2025.04.14) |
Why This Matters
Procurement of the correct N-benzyl cis form ensures consistent lipophilicity-driven properties (membrane partitioning, passive permeability, solubility) that cannot be replicated by the N–H analog, directly impacting assay design and in vitro pharmacological profiling.
- [1] PubChem. Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis-. PubChem CID 179020. XLogP3-AA = 8.7, HBD = 0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/179020 View Source
- [2] PubChem. Piperidine, 2-methyl-6-undecyl-, cis-. PubChem CID 12312913. XLogP3-AA = 6.7, HBD = 1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12312913 View Source
